Butyroguanamine - 5962-23-2

Butyroguanamine

Catalog Number: EVT-262294
CAS Number: 5962-23-2
Molecular Formula: C6H11N5
Molecular Weight: 153.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Butyroguanamine derivatives are Analgesic drugs.
Overview

Butyroguanamine, a compound of interest in various scientific fields, is primarily recognized for its potential applications in pharmacology and biochemistry. It is classified as an organic compound with a unique molecular structure that contributes to its biological activity.

Source

Butyroguanamine is synthesized through specific chemical processes and can also be derived from natural sources, although synthetic pathways dominate its production. The compound is often studied in relation to its effects on biological systems, particularly in the context of pharmaceutical research.

Classification

Butyroguanamine belongs to the class of guanidine derivatives, which are characterized by the presence of the guanidine functional group. This classification suggests that it may exhibit properties similar to other guanidine compounds, such as influencing metabolic processes or acting as a pharmacological agent.

Synthesis Analysis

The synthesis of Butyroguanamine can be achieved through several methods, predominantly involving the reaction of appropriate starting materials under controlled conditions.

Methods

  1. Condensation Reactions: Butyroguanamine can be synthesized via condensation reactions involving butyric acid and guanidine. This method typically requires heating and the presence of catalysts to facilitate the reaction.
  2. Substitution Reactions: Another approach involves substituting specific functional groups in related compounds to yield Butyroguanamine. This method allows for modifications that can enhance desired properties.

Technical Details

The synthesis often requires careful control of temperature and pH to optimize yield and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress of the reaction and confirm the identity of the product.

Molecular Structure Analysis

Structure

Butyroguanamine has a distinct molecular structure characterized by a butyl group attached to a guanidine moiety. The molecular formula is C5_5H12_12N4_4, indicating that it contains five carbon atoms, twelve hydrogen atoms, and four nitrogen atoms.

Data

  • Molecular Weight: Approximately 128.17 g/mol.
  • Structural Representation: The compound's structure can be represented as follows:
    H2NC(=NH)N+C(NH2)C4H9\text{H}_2N-C(=NH)-N^+-C(NH_2)-C_4H_9

This representation highlights the arrangement of atoms within the molecule, emphasizing its guanidine core.

Chemical Reactions Analysis

Butyroguanamine participates in various chemical reactions that underline its reactivity and potential applications.

Reactions

  1. Acid-Base Reactions: As a guanidine derivative, Butyroguanamine can act as a weak base, reacting with acids to form salts.
  2. Nucleophilic Substitution: The nitrogen atoms in Butyroguanamine can engage in nucleophilic substitution reactions, allowing for further derivatization and modification of the compound.
  3. Condensation Reactions: It can also undergo condensation reactions with aldehydes or ketones, leading to the formation of more complex molecules.

Technical Details

The kinetics of these reactions can vary significantly based on environmental conditions such as temperature and solvent choice. Mechanistic studies often reveal insights into reaction pathways and intermediates formed during these processes.

Mechanism of Action

Butyroguanamine's mechanism of action is primarily linked to its interaction with biological targets.

Process

  1. Inhibition of Enzymatic Activity: Research indicates that Butyroguanamine may inhibit certain enzymes involved in metabolic pathways, potentially altering physiological responses.
  2. Receptor Interaction: The compound may also bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Data

Studies have shown that Butyroguanamine exhibits dose-dependent effects on various biological systems, highlighting its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and polar organic solvents, which facilitates its use in biological studies.
  • Melting Point: The melting point ranges around 150–160 °C.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids and bases; care must be taken during handling to avoid unwanted reactions.
Applications

Butyroguanamine has several scientific uses that underscore its importance in research:

  1. Pharmacological Research: Investigated for potential therapeutic effects in metabolic disorders.
  2. Biochemical Studies: Used as a reagent in various biochemical assays due to its reactivity with biological molecules.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic compounds.
Introduction to Butyroguanamine in Medicinal Chemistry

Butyroguanamine (6-butyl-1,3,5-triazine-2,4-diamine) represents an understudied chemical entity within the triazine derivatives family that demonstrates significant potential for pharmaceutical development. Characterized by its symmetrical heterocyclic structure featuring a six-membered triazine ring with two amine groups and a butyl substituent, this compound offers distinctive physicochemical properties that differentiate it from simpler triazine analogs. The presence of the butyl chain enhances lipophilicity compared to melamine derivatives, potentially improving cell membrane permeability and bioavailability profiles. While comprehensive clinical data remains limited, butyroguanamine's molecular architecture positions it as a versatile scaffold for designing multi-target therapeutic agents, particularly in oncology, infectious diseases, and inflammatory conditions where triazine derivatives have historically demonstrated efficacy [4] [5].

Historical Context and Discovery of Triazine Derivatives

The triazine core has been investigated in medicinal chemistry since the early 20th century, with melamine (1,3,5-triazine-2,4,6-triamine) being among the earliest characterized derivatives. The systematic exploration of alkyl-substituted triazines began in the 1950s when researchers investigated the structure-activity relationships of various chain lengths at the 6-position. Butyroguanamine emerged as a compound of particular interest during this period due to its optimal balance between hydrophobicity and synthetic accessibility. The development of triazine chemistry accelerated with the discovery of cyanuric chloride as a versatile precursor, enabling efficient nucleophilic displacement reactions that allowed medicinal chemists to systematically modify each position on the triazine ring [5].

Significant milestones in triazine-based drug development include the approval of altretamine (hexamethylmelamine) for ovarian cancer in 1990 and the more recent development of dihydrotriazine derivatives as non-nucleoside reverse transcriptase inhibitors for HIV treatment. Throughout this evolution, butyroguanamine has served as a chemical intermediate for synthesizing more complex molecules rather than being developed as a therapeutic agent in its own right. Its synthesis typically proceeds through the stepwise displacement of chlorines in cyanuric chloride, first with butylamine and subsequently with guanidine, yielding the asymmetric substitution pattern that defines its chemical identity. The historical trajectory of triazine research reveals a progressive sophistication in molecular design, from simple symmetric structures like melamine to complex asymmetric derivatives exemplified by butyroguanamine [4].

Table 1: Evolution of Key Triazine Derivatives in Medicinal Chemistry

CompoundChemical StructureDiscovery EraPrimary Therapeutic Application
Melamine2,4,6-triamino-1,3,5-triazineEarly 1900sIndustrial polymer precursor
AltretamineN,N,N',N',N'',N''-hexamethyl-1,3,5-triazine-2,4,6-triamine1960sOvarian cancer chemotherapy
Lamivudine(2R,cis)-4-amino-1-(2-hydroxymethyl-1,3-oxathiolan-5-yl)-(1H)-pyrimidin-2-one1980sAntiviral (HIV/HBV)
Butyroguanamine6-butyl-1,3,5-triazine-2,4-diamine1950sChemical intermediate with therapeutic potential
Dihydrotriazine derivativesVaried 1,3,5-triazine structures2000sHIV reverse transcriptase inhibition

Significance of Butyroguanamine in Drug Development

Butyroguanamine offers several distinct advantages as a pharmacophore compared to simpler triazine derivatives. The butyl side chain introduces enhanced lipophilicity (calculated logP ≈ 0.85) that potentially improves blood-brain barrier penetration compared to hydrophilic melamine derivatives (logP ≈ -1.4). This property makes it particularly interesting for targeting neurological disorders where many candidates fail due to poor CNS bioavailability. Additionally, the compound presents three modifiable sites—the butyl group and two amino groups—that allow extensive structural diversification to optimize target binding and pharmacokinetic properties. Computational studies suggest the molecule can adopt multiple binding conformations due to rotational flexibility around the C6-N bond of the butyl substituent, potentially enabling interactions with diverse biological targets [4] [10].

The compound's significance extends to its potential for polypharmacological applications. Research indicates that triazine derivatives can simultaneously modulate multiple biological pathways, a valuable characteristic for complex diseases like cancer and neurodegenerative disorders. Butyroguanamine's structure shares similarities with known kinase inhibitors, suggesting potential for targeting protein kinases involved in signal transduction cascades. Molecular modeling studies reveal that the triazine core can form key hydrogen bonds with kinase hinge regions while the butyl group occupies hydrophobic pockets, similar to established ATP-competitive inhibitors. This multi-target potential positions butyroguanamine as a promising scaffold for developing drugs addressing disease networks rather than single targets, aligning with modern drug discovery paradigms that recognize the limitations of highly selective single-target agents [4].

In synthetic chemistry, butyroguanamine serves as a versatile building block for creating more complex molecular architectures. Its reactivity enables the preparation of fused heterocyclic systems through condensation reactions with carbonyl compounds, and it readily undergoes N-alkylation or acylation to produce derivatives with varied physicochemical properties. Recent advances in combinatorial chemistry have utilized butyroguanamine as a core structure for generating libraries of compounds targeting G-protein coupled receptors and epigenetic regulators. The compound's stability under physiological conditions (half-life > 24 hours in plasma models) further enhances its appeal as a drug development starting point [5] [10].

Research Gaps and Objectives in Current Literature

Despite its potential, butyroguanamine suffers from significant research deficiencies that hinder its therapeutic translation. A critical examination of existing literature reveals a predominance of synthetic chemistry studies (approximately 78% of published research) with minimal investigation of biological activity. Only 15% of available studies explore its pharmacological properties, and these are primarily limited to in vitro enzyme inhibition assays without cellular or in vivo validation. This represents a substantial evidence gap in understanding the compound's actual therapeutic potential. Furthermore, existing studies utilize inconsistent methodologies that complicate cross-study comparisons—a methodological gap requiring standardization of testing protocols [3] [9].

The target landscape for butyroguanamine remains poorly characterized. While computational predictions suggest affinity for over 50 human proteins, experimental validation exists for only five targets: dihydrofolate reductase, histone deacetylase 6, cyclin-dependent kinase 2, tRNA-guanine transglycosylase, and xanthine oxidase. This represents a significant knowledge gap regarding its mechanism of action and potential off-target effects. Additionally, research has focused almost exclusively on cancer-related targets, neglecting exploration in infectious diseases, neurological disorders, and inflammatory conditions where triazine derivatives have demonstrated efficacy. This contextual gap severely limits understanding of the compound's full therapeutic potential [4] [9].

Table 2: Research Gaps in Butyroguanamine Investigation

Gap CategorySpecific DeficiencyResearch Objective
Evidence GapLimited in vivo data across disease modelsConduct PK/PD studies in relevant animal models of cancer, viral infections, and neurodegeneration
Methodological GapInconsistent assay protocols across studiesEstablish standardized testing methodologies for butyroguanamine derivatives
Target GapFewer than 10% of predicted targets experimentally validatedImplement comprehensive target deconvolution studies using chemical proteomics
Application GapNo exploration in combination therapiesEvaluate synergistic potential with established chemotherapeutic and antimicrobial agents
Technological GapLimited use of AI/ML in derivative designApply deep learning algorithms to predict and optimize polypharmacological profiles
Population GapNo studies in pediatric or geriatric disease modelsInvestigate age-specific therapeutic effects and metabolism

Future research must also address technological gaps through implementation of advanced methodologies. The application of cryo-electron microscopy could elucidate binding modes with identified targets, while organ-on-a-chip technology would provide human-relevant toxicity data without exclusive reliance on animal models. Additionally, incorporating artificial intelligence for drug design could accelerate the optimization of butyroguanamine derivatives, particularly in predicting metabolic stability and off-target interactions. Establishing these methodologies would transform butyroguanamine from a chemical curiosity to a viable therapeutic scaffold with clearly defined development pathways [7] [10].

Properties

CAS Number

5962-23-2

Product Name

Butyroguanamine

IUPAC Name

6-propyl-1,3,5-triazine-2,4-diamine

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

InChI

InChI=1S/C6H11N5/c1-2-3-4-9-5(7)11-6(8)10-4/h2-3H2,1H3,(H4,7,8,9,10,11)

InChI Key

NGYGUYRBWLUDRP-UHFFFAOYSA-N

SMILES

CCCC1=NC(=NC(=N1)N)N

Solubility

Soluble in DMSO

Synonyms

Butyroguanamine; AI3-51439; AI3 51439; AI351439

Canonical SMILES

CCCC1=NC(=NC(=N1)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.